molecular formula C14H12F3N3O B2603440 2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide CAS No. 866042-28-6

2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide

Cat. No.: B2603440
CAS No.: 866042-28-6
M. Wt: 295.265
InChI Key: CTONFQLDALNWMJ-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyrazinecarboxylic acid, 4-methylbenzylamine, and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., triethylamine) to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating advanced technologies such as automated reactors and in-line monitoring systems.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Applications in materials science and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzyl and pyrazinyl groups may interact with target proteins or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyridyl)acetamide: Similar structure but with a pyridyl group instead of a pyrazinyl group.

    2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-thiazolyl)acetamide: Contains a thiazolyl group instead of a pyrazinyl group.

Uniqueness

2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide is unique due to the presence of the pyrazinyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(4-methylphenyl)methyl]-N-pyrazin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c1-10-2-4-11(5-3-10)9-20(13(21)14(15,16)17)12-8-18-6-7-19-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTONFQLDALNWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=NC=CN=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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